N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrimidine ring fused with a pyrazole ring, making it a member of the heterocyclic compounds family. The presence of a sulfonamide group further enhances its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl group. The pyrazole ring is then synthesized and attached to the pyrimidine ring. Finally, the sulfonamide group is introduced under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
- N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzamide
- N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(3-methylphenoxy)acetamide
- N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-17-7-11(6-15-17)20(18,19)16-5-10-4-12(9-2-3-9)14-8-13-10/h4,6-9,16H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEVCIQUDFRDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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